molecular formula C8H8BrNO4 B3284119 1-Bromo-2,4-dimethoxy-5-nitrobenzene CAS No. 778599-56-7

1-Bromo-2,4-dimethoxy-5-nitrobenzene

Cat. No.: B3284119
CAS No.: 778599-56-7
M. Wt: 262.06 g/mol
InChI Key: XJAUKWKZKRKWBD-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO4 . It is also known by other names, including 2-Bromo-4,5-dimethoxynitrobenzene and 4-Bromo-5-nitroveratrole . The compound’s empirical formula indicates its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. It is a yellow crystalline solid with a molecular weight of approximately 262.06 g/mol .


Synthesis Analysis

The synthesis of this compound involves bromination of 2,4-dimethoxy-5-nitrobenzene. The bromination reaction typically occurs at the ortho position relative to the nitro group. Various methods can be employed for this synthesis, including the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to achieve high selectivity and yield .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with two methoxy (–OCH3) groups at positions 2 and 4, a nitro group (–NO2) at position 5, and a bromine atom (–Br) at position 1. The arrangement of these functional groups influences its chemical properties and reactivity .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

1-Bromo-2,4-dimethoxy-5-nitrobenzene has been identified as an intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivative, 1-(2-Bromoethoxy)-4-nitrobenzene, serves as an intermediate in the production of dofetilide, a medication used to treat arrhythmia. The synthesis process involves the Williamson Reaction, where the impact of factors like reaction temperature, solvent, time, and proportion are critical (Zhai Guang-xin, 2006).

Role in Nucleophilic Aromatic Substitution Reactions

The compound plays a significant role in nucleophilic aromatic substitution reactions. Research shows that reactions involving similar compounds, such as o-bromo- and p-chloro-nitrobenzenes, result in the formation of nitrobenzene under specific conditions. These reactions involve complex intermediates, including hydride Meisenheimer adducts, indicating the compound's involvement in intricate chemical processes (Gold, Miri, & Robinson, 1980).

Reactivity in Ionic Liquids

A study on the reactivity of a related compound, 1-bromo-4-nitrobenzene, in ionic liquids like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, reveals that its radical anions are quite reactive. This finding is significant as it contrasts with behavior in conventional non-aqueous solvents, such as acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide, thus highlighting the unique reactivity of such compounds in different mediums (Ernst et al., 2013).

Fungicidal Properties

Derivatives of this compound have been investigated for their fungicidal properties. For example, compounds like (phenylthio)acetohydroxamic acids, synthesized from similar nitrobenzenes, demonstrate fungicidal effectiveness against fungi like Aspergillus niger and Rhizoctonia solani (ZAYED et al., 1965).

Electrochemical Studies

Electrochemical studies of halonitrobenzenes, including compounds structurally related to this compound, have shown that these compounds undergo specific reactions at carbon cathodes. These findings are relevant for understanding the electrochemical behavior and potential applications of such compounds in various fields (Kitagawa, Layloff, & Adams, 1963).

Properties

IUPAC Name

1-bromo-2,4-dimethoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAUKWKZKRKWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,3-Dimethoxy-4-nitrobenzene (5.0 g, 27 mmol) in chloroform (50 ml) at 0° C., was treated with a solution of bromine (1.68 ml, 33 mmol) in chloroform (50 ml). The solution was stirred with warming to room temperature for 4 hours, washed with 10% sodium thiosulfate solution and brine then dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was used without further purification (D17). MS (ES+) m/e 262/264 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (0.50 g) in chloroform (3 mL) is added dropwise a solution of bromine (0.23 g) in chloroform (1 mL) and the mixture is allowed to stir at room temperature for approximately 15 hours. Additional bromine (0.15 g) in chloroform (1 mL) is added and the reaction is stirred for an additional 4 hours. The mixture is then poured onto 5% aqueous sodium bisulfite and then extracted with chloroform. Pooled organic extracts are then washed successively with 5% aqueous sodium bisulfite then saturated sodium chloride, and then dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure and recrystallization of the residue from toluene provides the desired product as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (0.50 (g) in chloroform (3 mL) is added dropwise a solution of bromine (0.23 g) in chloroform (1 mL) and the mixture is allowed to stir at room temperature for approximately 15 hours. Additional bromine (0.15 g) in chloroform (1 mL) is added and the reaction is stirred for an additional 4 hours. The mixture is then poured onto 5% aqueous sodium bisulfite and then extracted with chloroform. Pooled organic extracts are then washed successively with 5% aqueous sodium bisulfite then saturated sodium chloride, and then dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure and recrystallization of the residue from toluene provides the desired product as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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